molecular formula C7H5F3OS B1411439 4-Difluoromethoxy-2-fluorothiophenol CAS No. 1804886-68-7

4-Difluoromethoxy-2-fluorothiophenol

Cat. No.: B1411439
CAS No.: 1804886-68-7
M. Wt: 194.18 g/mol
InChI Key: WGFFGZNYQKUUAQ-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-fluorothiophenol is a versatile chemical compound with the molecular formula C7H4F3OS. This compound is known for its unique properties, making it valuable in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-fluorothiophenol typically involves the introduction of difluoromethoxy and fluorine groups onto a thiophenol backbone. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the thiophenol structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-fluorothiophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Difluoromethoxy-2-fluorothiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with fluorinated functional groups.

    Biology: The compound is utilized in the development of fluorinated biomolecules, which can be used as probes or inhibitors in biological studies.

    Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound is employed in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluorothiophenol involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The difluoromethoxy group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Difluoromethoxy-2-fluorophenol
  • 4-Difluoromethoxy-2-fluorobenzenethiol
  • 4-Difluoromethoxy-2-fluorobenzene

Uniqueness

Compared to similar compounds, 4-Difluoromethoxy-2-fluorothiophenol stands out due to its unique combination of difluoromethoxy and fluorine groups on a thiophenol backbone. This structural arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, which are advantageous in various scientific and industrial applications .

Biological Activity

4-Difluoromethoxy-2-fluorothiophenol (CAS No. 1804886-68-7) is an organofluorine compound that has garnered attention for its potential biological activities. The presence of difluoromethoxy and fluorothiophenol functional groups in its structure significantly influences its chemical properties and biological interactions. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiophenol ring with both a difluoromethoxy group and a fluorine atom. This unique combination enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Property Description
Molecular Formula C₇H₄F₃OS
Molecular Weight 196.17 g/mol
Functional Groups Difluoromethoxy, Fluorothiophenol
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the compound, which may facilitate binding to active sites on proteins.

Key Mechanisms:

  • Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, molecular docking studies have shown potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
  • Anticancer Properties : The introduction of fluorine atoms has been associated with enhanced cytotoxic effects against cancer cell lines. For example, similar fluorinated compounds have demonstrated significant inhibitory effects on breast cancer cell lines .
  • Antimicrobial Activity : Compounds containing thiophenol structures often exhibit antimicrobial properties. The presence of fluorine may enhance these effects by improving membrane permeability and stability.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Case Study: Enzyme Interaction

A study utilized surface plasmon resonance to assess the binding affinity of this compound to COX enzymes. The results indicated a moderate binding affinity, suggesting potential as an anti-inflammatory agent.

Cytotoxicity Assessment

In vitro assays evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Summary of Biological Activities

Activity Type Observed Effects References
Enzyme Inhibition Moderate inhibition of COX enzymes
Cytotoxicity IC50 values < 20 μM against MCF-7 cells
Antimicrobial Activity Enhanced activity against bacterial strains

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-5-3-4(11-7(9)10)1-2-6(5)12/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFFGZNYQKUUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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